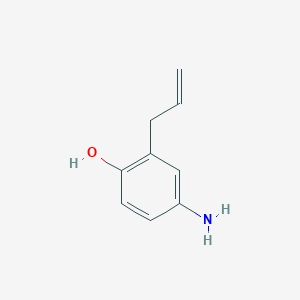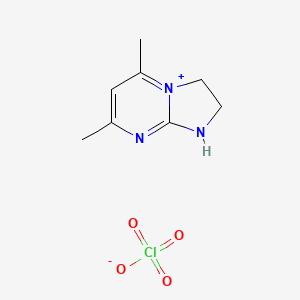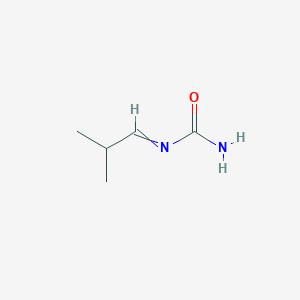
N-(2-Methylpropylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylpropylidene)urea, also known as isobutylidene diurea, is a derivative of urea. It is a nitrogen-containing compound that has found applications in various fields due to its unique chemical properties. This compound is particularly noted for its role in slow-release fertilizers, where it helps in the gradual release of nitrogen, thereby enhancing the efficiency of nutrient uptake by plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-Methylpropylidene)urea can be synthesized through the reaction of isobutyraldehyde with urea. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate. One common method involves the use of phenyliodine diacetate (PIDA) in the presence of an ammonia source, such as ammonium carbamate, in methanol . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using environmentally friendly and resource-efficient processes. The reaction conditions are optimized to ensure high yields and purity of the product. The use of water as a solvent and the avoidance of toxic volatile organic compounds (VOCs) are common practices to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylpropylidene)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted urea compounds .
Applications De Recherche Scientifique
N-(2-Methylpropylidene)urea has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which N-(2-Methylpropylidene)urea exerts its effects is primarily through its slow-release properties. In fertilizers, it gradually releases nitrogen, which is then absorbed by plants over an extended period. This slow-release mechanism helps in maintaining a consistent supply of nitrogen, enhancing plant growth and reducing the need for frequent fertilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-(2-Methylpropylidene)urea include:
- N,N’-Diisopropylurea
- N,N’-Diethylurea
- N,N’-Dimethylurea
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique slow-release properties. This makes it particularly valuable in agricultural applications where controlled nitrogen release is crucial .
Propriétés
Numéro CAS |
31772-56-2 |
|---|---|
Formule moléculaire |
C5H10N2O |
Poids moléculaire |
114.15 g/mol |
Nom IUPAC |
2-methylpropylideneurea |
InChI |
InChI=1S/C5H10N2O/c1-4(2)3-7-5(6)8/h3-4H,1-2H3,(H2,6,8) |
Clé InChI |
BPBWQJOFULENOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate](/img/structure/B14675228.png)

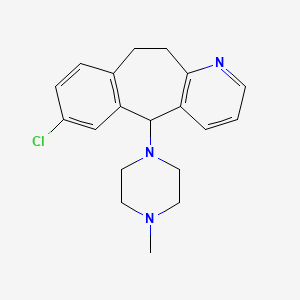
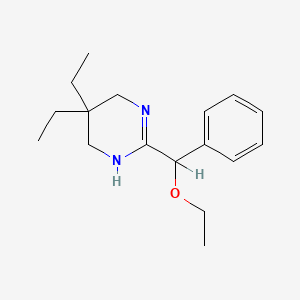

![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)
![[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride](/img/structure/B14675283.png)

